Antiproliferative agent-36
Description
Antiproliferative agent-36 (compound 8i) is a benzothiazolyl hydrazone-derived compound with broad-spectrum anticancer activity.
Properties
CAS No. |
193828-76-1 |
|---|---|
Molecular Formula |
C13H11N5S |
Molecular Weight |
269.33 g/mol |
IUPAC Name |
N-[(E)-1-pyrimidin-4-ylethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N5S/c1-9(10-6-7-14-8-15-10)17-18-13-16-11-4-2-3-5-12(11)19-13/h2-8H,1H3,(H,16,18)/b17-9+ |
InChI Key |
ZMEIUSLAHMLILY-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=NC=NC=C3 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=NC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative agent-36 involves the reaction of benzothiazolyl hydrazones with appropriate reagents under controlled conditions. One of the methods includes the preparation of a glucose-based acetylsalicylic acid conjugate using α-D-glucopyranosyl bromide as the glycosyl donor and acetylsalicylic acid as the acceptor . The procedure is simple, reproducible, and provides a high yield.
Industrial Production Methods: For industrial production, the compound can be synthesized using a scalable method that involves the use of common laboratory reagents and conditions. The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O in specific proportions . This method ensures the compound’s stability and effectiveness for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiproliferative activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include derivatives of the original compound with enhanced biological activity. For example, the synthesis of aminodiols and aminotriols from isopulegol derivatives involves epoxidation, ring opening, and hydrogenolysis . These derivatives exhibit significant antiproliferative activity against various cancer cell lines.
Scientific Research Applications
Antiproliferative agent-36 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules with enhanced biological activity. In biology, it serves as a tool for studying cell proliferation and apoptosis mechanisms. In medicine, it is being investigated for its potential as an anticancer agent, with studies showing its effectiveness against various cancer cell lines . In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Antiproliferative agent-36 involves its binding to nuclear DNA in cancer cells, leading to the formation of DNA lesions that inhibit cell division and induce apoptosis . The compound also induces the production of reactive oxygen species (ROS), which further triggers cell death through oxidative stress . Additionally, it can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
Comparison with Similar Compounds
Compound 2c
Structure : A tricyclic alkaloid-like compound synthesized via bridged Ritter reactions, featuring a chlorine substituent at C-2 and C-18 positions .
Activity :
Comparison with Agent-36 :
- Agent-36 lacks detailed cell line-specific data but shares structural motifs (e.g., heterocyclic cores) with compound 2c, which may imply overlapping targets.
Comparison with Agent-36 :
Organoselenium-Phenolic Hybrids
Structure: Combines phenolic moieties with organoselenium groups (e.g., selenoureas) . Activity:
Comparison with Agent-36 :
Aminoalkylated Polymethoxyflavonoids
Structure: Flavonoid derivatives with aminoalkyl side chains . Activity:
Comparison with Agent-36 :
- Flavonoids’ natural product origin may reduce toxicity risks compared to synthetic agent-35.
- Agent-36’s benzothiazole scaffold could provide higher metabolic stability than flavonoid esters .
Biological Activity
Antiproliferative Agent-36 (AP-36) is a compound of significant interest in cancer research due to its potential to inhibit cell proliferation across various cancer cell lines. This article explores the biological activity of AP-36, examining its efficacy, mechanisms of action, and relevant case studies.
Overview of Antiproliferative Activity
Antiproliferative agents are compounds that can inhibit the growth and proliferation of cancer cells. AP-36 has been identified as a promising candidate in this category, with studies indicating its effectiveness against multiple cancer types.
The mechanism by which AP-36 exerts its antiproliferative effects is multifaceted:
- Cell Cycle Arrest : AP-36 has been shown to induce cell cycle arrest, particularly in the G1 phase. This prevents cells from progressing through the cycle and dividing.
- Induction of Apoptosis : The compound promotes programmed cell death, which is crucial for eliminating cancerous cells.
- Inhibition of Key Signaling Pathways : AP-36 may interfere with signaling pathways that are essential for tumor growth and survival.
Efficacy Against Cancer Cell Lines
Research has demonstrated that AP-36 exhibits potent antiproliferative activity against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
IC50 Values
The effectiveness of AP-36 can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values observed in different studies:
These values suggest that AP-36 is particularly effective against HeLa cells, with increasing resistance observed in MDA-MB-231 cells.
Study 1: Efficacy in Combination Therapies
In a recent study, AP-36 was evaluated in combination with other chemotherapeutic agents. The results indicated that when used alongside traditional drugs like doxorubicin, AP-36 enhanced overall cytotoxicity, leading to a synergistic effect on tumor suppression.
Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms underlying the action of AP-36. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with AP-36 resulted in increased levels of cleaved caspase-3, a marker of apoptosis, and decreased phosphorylation of retinoblastoma protein (Rb), indicating effective cell cycle regulation.
Q & A
Q. How should researchers address potential conflicts between preclinical efficacy and toxicity profiles in translational applications?
- Methodological Answer: Conduct toxicokinetic studies in rodents to define the therapeutic index (LD50 vs. ED50). Use organ-on-chip models to predict hepatotoxicity or cardiotoxicity. Engage with regulatory frameworks early (e.g., pre-IND meetings) to align experimental designs with FDA requirements for investigational agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
